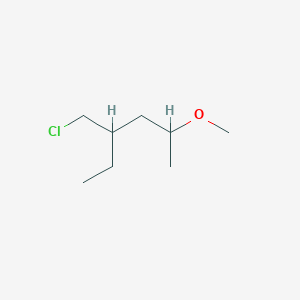

4-(Chloromethyl)-2-methoxyhexane

Description

4-(Chloromethyl)-2-methoxyhexane is a halogenated alkane derivative with a chloromethyl (-CH₂Cl) group at the 4th carbon and a methoxy (-OCH₃) group at the 2nd carbon of a hexane backbone.

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

4-(chloromethyl)-2-methoxyhexane |

InChI |

InChI=1S/C8H17ClO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

PLETXUXIHMSLES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxyhexane typically involves the chloromethylation of 2-methoxyhexane. One common method includes the reaction of 2-methoxyhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-2-methoxyhexane can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methoxyhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 2-methoxyhexane.

Scientific Research Applications

4-(Chloromethyl)-2-methoxyhexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Biological Studies: It is used as a probe to study biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxyhexane involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in medicinal chemistry to design molecules that can interact with specific biological targets.

Comparison with Similar Compounds

Structural Analogues

a) 4-(Chloromethyl)-1,3-dioxolan-2-one (CAS 2463-45-8)

- Structure : Cyclic carbonate with a chloromethyl substituent.

- Key Differences : The presence of a carbonate ring (1,3-dioxolan-2-one) enhances polarity and reactivity in ring-opening reactions compared to the linear hexane backbone of 4-(Chloromethyl)-2-methoxyhexane.

- Applications : Used in polymer synthesis and as a reactive intermediate in specialty chemicals .

- Safety : Classified with hazards H350 (may cause cancer) and H335 (respiratory irritation), indicating higher toxicity than linear alkanes .

b) 2-Methoxyethoxymethyl Chloride

- Structure : Contains a methoxyethoxymethyl group (-CH₂-O-CH₂-CH₂-OCH₃) attached to a chloride.

- Key Differences : The ethoxy spacer increases steric bulk and hydrophilicity, contrasting with the simpler methoxy group in 4-(Chloromethyl)-2-methoxyhexane.

- Reactivity : More prone to hydrolysis due to the ether-oxygen atoms, whereas the hexane backbone of 4-(Chloromethyl)-2-methoxyhexane offers greater stability .

- Hazards: Classified H350 (carcinogenicity), H226 (flammability), and H315/H319 (skin/eye irritation), suggesting broader safety concerns .

c) Bis(Chloromethyl)Ether (BCME)

- Structure : Two chloromethyl groups connected via an ether oxygen.

- Key Differences: BCME is a bifunctional electrophile with extreme reactivity and carcinogenicity, unlike the mono-chlorinated 4-(Chloromethyl)-2-methoxyhexane.

- Applications: Historically used in polymer production but phased out due to toxicity.

Functional Group Analogues

a) 2-Amino-4-methylhexane Carbonate

- Structure: Features an amino (-NH₂) and carbonate group at analogous positions.

- Key Differences: The amino group confers basicity and nucleophilicity, whereas the chloromethyl group in 4-(Chloromethyl)-2-methoxyhexane is electrophilic.

- Applications : Used as an inhalant due to its dissociation into CO₂ and amine; 4-(Chloromethyl)-2-methoxyhexane lacks documented medical uses .

b) 2-(4-Chlorobenzyl)cyclohexanol

- Structure: Chlorinated benzyl group attached to a cyclohexanol ring.

- Key Differences : The aromatic ring and alcohol group enhance rigidity and hydrogen-bonding capacity, unlike the aliphatic hexane and ether groups in 4-(Chloromethyl)-2-methoxyhexane.

- Synthesis : Requires multi-step routes involving Friedel-Crafts alkylation, whereas 4-(Chloromethyl)-2-methoxyhexane could be synthesized via simpler halogenation of pre-functionalized alkanes .

Biological Activity

4-(Chloromethyl)-2-methoxyhexane is a chemical compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(Chloromethyl)-2-methoxyhexane typically involves the alkylation of 2-methoxyhexane with chloromethyl chloride under acidic conditions. This process may yield various derivatives that can be further evaluated for biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-(Chloromethyl)-2-methoxyhexane. It has been shown to exhibit significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained in vitro suggest that this compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that 4-(Chloromethyl)-2-methoxyhexane possesses promising antimicrobial properties, warranting further investigation into its mechanisms of action.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cell lines, including HepG2 (human liver cancer cells). The results indicate that while the compound exhibits some cytotoxic effects, its selectivity index suggests a favorable therapeutic window.

| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| HepG2 | 125 | 50 | 2.5 |

The selectivity index (SI) calculated indicates that while the compound can induce cytotoxic effects, it does so at concentrations that are significantly higher than those required for antimicrobial activity.

The proposed mechanism of action for 4-(Chloromethyl)-2-methoxyhexane involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to disruption of cellular processes. Specifically, it is hypothesized that the chloromethyl group may play a crucial role in the electrophilic attack on nucleophilic sites within microbial cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.